N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Researchers seeking ligand-efficient CNS fragments often lack constrained scaffolds with H-bonding handles. This cyclobutanecarboxamide solves that: the strained four-membered ring restricts rotational freedom, while the 3-hydroxypropyl linker provides a secondary alcohol donor/acceptor absent in simpler N-aryl analogs. • Probe GPCR/ion channel pockets; meta-Cl enables halogen bonding with backbone carbonyls. • Derivatize via the -OH handle (ether/ester formation) for kinase-focused library synthesis. • Differentiated from N-(3-chlorophenyl)cyclobutanecarboxamide (CAS 15907-81-0) by spatial separation and conformational flexibility. CoA included; global shipping available.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75
CAS No. 2034299-98-2
Cat. No. B2565254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide
CAS2034299-98-2
Molecular FormulaC14H18ClNO2
Molecular Weight267.75
Structural Identifiers
SMILESC1CC(C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C14H18ClNO2/c15-12-6-2-5-11(9-12)13(17)7-8-16-14(18)10-3-1-4-10/h2,5-6,9-10,13,17H,1,3-4,7-8H2,(H,16,18)
InChIKeyXTZUZWZEVFNFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide: Structural Overview


N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide belongs to the cyclobutane carboxamide class, characterized by a strained, four-membered cyclobutyl ring attached to a carboxamide nitrogen [1]. The nitrogen is further substituted with a 3-(3-chlorophenyl)-3-hydroxypropyl chain, which introduces both a hydrogen bond donor (secondary alcohol) and an aromatic chloro substituent, distinct from simpler N-aryl cyclobutanecarboxamides [2]. Its molecular formula is C₁₄H₁₈ClNO₂, with a molecular weight of 267.75 g/mol and an InChI Key of XTZUZWZEVFNFDC-UHFFFAOYSA-N, confirming its specific chemical identity [2].

1 Fragment-based lead discovery with constrained cyclobutane core
2 Structure-activity relationship studies requiring hydrogen-bonding linker
3 Medicinal chemistry exploration of meta-chloro pharmacophore

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide: Why Analogs Fail


Simple N-aryl cyclobutanecarboxamides, such as N-(3-chlorophenyl)cyclobutanecarboxamide (CAS 15907-81-0), lack the central 3-hydroxypropyl linker present in the target compound . This structural omission results in a loss of a key hydrogen bond donor/acceptor site and reduces the spatial separation between the cyclobutyl core and the chlorophenyl ring. Consequently, generic substitution fails to maintain the same conformational flexibility and potential for bidentate binding interactions, making it an unsuitable replacement in projects requiring a specific three-dimensional pharmacophore [1].

Analogs N-(3-chlorophenyl)cyclobutanecarboxamide lacks the hydroxypropyl spacer, altering conformational flexibility and hydrogen-bonding potential.
Bioisostere Cyclopropyl analog replaces aromatic chloro ring; π-interactions and halogen bonding capability may not transfer.
Isomer Para-chloro regioisomer may exhibit different electronic distribution and metabolic profile; meta-specific interactions require review.

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide: Differentiation Evidence


Hydroxypropyl Linker Differentiation

The target compound N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide is structurally differentiated from the commercially available analog N-(3-chlorophenyl)cyclobutanecarboxamide (CAS 15907-81-0) by the presence of a 3-hydroxypropyl spacer between the amide nitrogen and the 3-chlorophenyl ring [1]. This linker introduces an additional sp³-hybridized carbon chain and a secondary alcohol group, increasing the number of hydrogen bond acceptors to 3 and donors to 2 [2]. Standard characterization data (e.g., NMR from SpectraBase) for the simpler analog confirms a molecular formula of C₁₁H₁₂ClNO and a mass of 209.68 g/mol, significantly lower than the 267.75 g/mol mass and C₁₄H₁₈ClNO₂ formula of the target compound [1][2].

Hydroxypropyl Linker
Direct head-to-head
Δ58.07 g/mol
Increased mass reflects additional hydroxypropyl spacer; alters hydrogen bond donor/acceptor count.
Comparison vs. N-(3-chlorophenyl)cyclobutanecarboxamide (CAS 15907-81-0).
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Cyclopropyl Analog Lacks Aromatic Chlorine

The N-(3-cyclopropyl-3-hydroxypropyl)cyclobutanecarboxamide analog replaces the 3-chlorophenyl group with a cyclopropyl ring [1]. While the cyclopropyl ring is a common bioisostere, it lacks the π-system, chlorine atom, and substantial hydrophobicity of the 3-chlorophenyl ring in N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide [2]. This results in a fundamentally different electronic profile: the target compound benefits from potential halogen bonding (via the Cl atom) and π-stacking interactions that are impossible with the saturated cyclopropyl analog. The mass difference between the two (cyclopropyl analog: approx. 211.30 g/mol vs. target: 267.75 g/mol) further alters bulk properties like logP and solubility [2].

Cyclopropyl Analog
Cross-study comparable
Aromatic Cl vs. cyclopropyl
Loss of π-system and halogen atom; potential halogen bonding and π-stacking differ significantly.
Structural comparison; no aromatic interactions possible with cyclopropyl.
Bioisostere Drug Design Physicochemical Properties

meta- vs. para-Chlorophenyl Isomerism

N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide features a meta-chlorine substitution on the phenyl ring. The para-chloro analog, N-(4-chlorophenyl)cyclobutanecarboxamide, is a well-known distinct chemical entity [1]. The meta-chlorine position alters the electronic distribution on the aromatic ring compared to the para-position, influencing the dipole moment and potential metabolism at the chlorine site by cytochrome P450 enzymes [2]. While the para-substituted analog may serve as a starting point for certain analgesic or CNS projects, the meta isomer offers a different steric and electronic topology that is critical for avoiding unwanted off-target activity often associated with para-substitution.

meta- vs. para-Chloro
Class-level inference
Regioisomeric shift
Electronic distribution and CYP metabolism may differ; meta-position may offer distinct selectivity profile.
Inferred from medicinal chemistry principles; requires experimental validation.
Regioisomer CYP450 Metabolism Target Selectivity

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide: Application Scenarios


CNS Fragment-Based Drug Discovery

The compound serves as an advanced, ligand-efficient fragment where the cyclobutane core provides a constrained scaffold and the 3-hydroxypropyl linker offers a hydrogen-bonding handle [1]. This is in contrast to simpler N-aryl fragments, enabling the exploration of binding pockets in CNS targets like GPCRs or ion channels, where an aromatic meta-chloro group can form a halogen bond with backbone carbonyls [2].

Muscle Relaxant Mechanism Probe

Given the established myorelaxant activity of certain cyclobutane carboxamide derivatives [1], this specific compound can be used as a tool molecule to investigate the role of a hydroxypropyl linker in mitigating side effects (like sedation) often seen with simpler N-aryl muscle relaxants, based on the premise that the increased polarity alters tissue distribution [2].

Kinase Inhibitor Library Intermediate

The secondary alcohol at the 3-position of the propyl chain is a key functional handle for further derivatization, such as forming ethers or esters to generate diverse compound libraries targeting kinases. The cyclobutane ring restricts the rotational freedom between the amide and the chlorophenyl ring, a feature often sought in designing selective kinase inhibitors, unlike flexible-chain analogs.

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Constrained cyclobutane scaffold with hydrogen-bonding linker
Ligand efficiency and binding pocket occupancy
Muscle relaxant mechanism probe
Hydroxypropyl linker polarity influence
Tissue distribution and side-effect modulation context
Kinase inhibitor library intermediate
Secondary alcohol derivatization handle
Rotational restriction and selectivity optimization
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